(5-Bromopentyl)boronic acid
Overview
Description
(5-Bromopentyl)boronic acid is an organoboron compound with the molecular formula C5H12BBrO2 It is characterized by the presence of a boronic acid group attached to a five-carbon chain that terminates in a bromine atom
Mechanism of Action
Target of Action
(5-Bromopentyl)boronic acid, also known as 5-BROMOPENTYLBORONIC ACID, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The mode of action of this compound involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron reagents initially employed for SM coupling were alkenylboranes and catechol boronic esters, both conveniently obtained through the hydroboration of terminal alkynes .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -6.53 cm/s .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, and the success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed in a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Boronic acids, including (5-Bromopentyl)boronic acid, can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . This unique property allows boronic acid-based materials to be used as synthetic receptors for the specific recognition and detection of cis-diol-containing species
Cellular Effects
Boronic acids have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems
Molecular Mechanism
Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, boronic acids undergo transmetalation, a process where they transfer their organic groups to palladium
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. It is known that boron was misconstrued as a toxic element for animals, which retarded the growth of boron-containing drug discovery in the last century
Metabolic Pathways
Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction
Preparation Methods
Synthetic Routes and Reaction Conditions: (5-Bromopentyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 5-bromopentene followed by oxidation. The reaction typically proceeds as follows:
Hydroboration: 5-bromopentene is treated with diborane (B2H6) in tetrahydrofuran (THF) to form the corresponding borane intermediate.
Oxidation: The borane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: (5-Bromopentyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, making it valuable for constructing complex organic molecules.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).
Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents (e.g., dimethylformamide).
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or alkyl-aryl compounds.
Oxidation: Formation of alcohols or carboxylic acids.
Substitution: Formation of substituted pentylboronic acid derivatives.
Scientific Research Applications
(5-Bromopentyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: It is used in the synthesis of advanced materials, such as polymers and sensors, due to its reactivity and functional group compatibility.
Comparison with Similar Compounds
(5-Bromopentyl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the bromine functionality.
Methylboronic acid: Simpler structure with different reactivity and applications.
(4-Bromobutyl)boronic acid: Similar structure but with a shorter carbon chain.
Uniqueness: this compound is unique due to its combination of a boronic acid group and a bromine atom on a five-carbon chain
Properties
IUPAC Name |
5-bromopentylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BBrO2/c7-5-3-1-2-4-6(8)9/h8-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBNHBWNONFWHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCBr)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558817 | |
Record name | (5-Bromopentyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120986-85-8 | |
Record name | (5-Bromopentyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 120986-85-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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